2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate
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Overview
Description
2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate is a complex organic compound that features a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate typically involves the bromination of pyridine derivatives followed by amide formation. One common method involves the use of 2-bromopyridine-3-carboxylic acid as a starting material . This compound is then reacted with butanedioic acid under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification processes to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various binding interactions, influencing the activity of enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: This compound is structurally similar and also features a brominated pyridine ring.
2-Bromopyridine-3-carboxylic acid: Another related compound used in similar synthetic applications.
Uniqueness
2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for biological activity.
Properties
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O5.H2O/c11-6-1-5(3-12-4-6)9(16)13-7(10(17)18)2-8(14)15;/h1,3-4,7H,2H2,(H,13,16)(H,14,15)(H,17,18);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYMPVZVPRXKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NC(CC(=O)O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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